molecular formula C12H11N3O4 B448055 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 345952-26-3

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448055
CAS No.: 345952-26-3
M. Wt: 261.23g/mol
InChI Key: TWWPZZUZTIDIAY-UHFFFAOYSA-N
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Description

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-keto ester in the presence of an acid catalyst.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Methylation: The methyl group is introduced at the 5-position of the pyrazole ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Coupling with Benzoic Acid: The final step involves coupling the substituted pyrazole with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions where the methyl group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 4-(5-Methyl-3-amino-pyrazol-1-ylmethyl)-benzoic acid.

    Oxidation: 4-(5-Carboxy-3-nitro-pyrazol-1-ylmethyl)-benzoic acid.

    Substitution: 4-(5-Methyl-3-alkoxy-pyrazol-1-ylmethyl)-benzoic acid.

Mechanism of Action

The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methyl-3-nitro-pyrazol-1-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    4-(5-Methyl-3-nitro-pyrazol-1-yl)-butyric acid: Contains a butyric acid moiety.

    4-(5-Methyl-3-nitro-pyrazol-1-yl)-propionic acid: Contains a propionic acid moiety.

Uniqueness

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the benzoic acid moiety enhances its potential for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-6-11(15(18)19)13-14(8)7-9-2-4-10(5-3-9)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWPZZUZTIDIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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